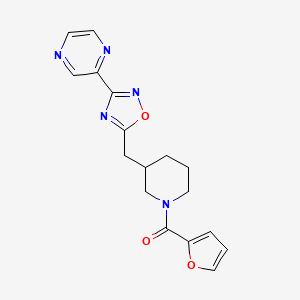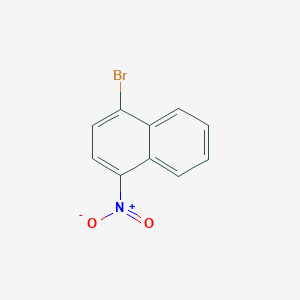
6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide, also known as MOPC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a pyrazine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide is not fully understood, but it has been suggested that it may inhibit the activity of enzymes involved in cancer cell proliferation. 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide has been shown to bind to metal ions, which may contribute to its potential applications in material science.
Biochemical and Physiological Effects:
6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide has been found to have both biochemical and physiological effects. In vitro studies have shown that 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cancer cell proliferation. 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide has also been found to bind to metal ions, which may contribute to its potential applications in material science. In vivo studies have not been conducted, so the physiological effects of 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide is its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide has been used as a building block for the synthesis of MOFs, which have potential applications in gas storage and separation. However, one limitation of 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Additionally, in vivo studies have not been conducted, so the physiological effects of 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide are not fully understood.
Orientations Futures
There are several future directions for research on 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide. One direction is to conduct in vivo studies to determine the physiological effects of 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide. Another direction is to further investigate the mechanism of action of 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide, which may lead to the development of more effective anticancer agents. Additionally, further research on the potential applications of 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide in material science, such as in the synthesis of MOFs, may lead to the development of new materials with useful properties. Finally, the use of 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide as a derivatization reagent for the analysis of amino acids and peptides by LC-MS may also be further investigated.
Conclusion:
In conclusion, 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide has potential applications as an anticancer agent, as a building block for the synthesis of MOFs, and as a derivatization reagent for the analysis of amino acids and peptides by LC-MS. Further research is needed to fully understand the potential applications of 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide in these fields.
Méthodes De Synthèse
6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide can be synthesized using different methods, including a one-pot reaction of 2-chloropyrazine, 2-hydroxymethyltetrahydrofuran, and methylamine hydrochloride. Another method involves the reaction of 2-chloropyrazine with oxolane-2-carbaldehyde in the presence of sodium hydride and then reacting the resulting compound with methylamine hydrochloride. The purity and yield of 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide can be improved by recrystallization using solvents such as ethanol or acetone.
Applications De Recherche Scientifique
6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In material science, 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In analytical chemistry, 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide has been used as a derivatization reagent for the analysis of amino acids and peptides by liquid chromatography-mass spectrometry (LC-MS).
Propriétés
IUPAC Name |
6-methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-5-12-7-10(14-8)11(15)13-6-9-3-2-4-16-9/h5,7,9H,2-4,6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGONRBQFIMPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Aminobicyclo[2.2.2]octan-2-yl)methanol hydrochloride](/img/structure/B2987650.png)
![1,1-Bis(4-fluorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol](/img/structure/B2987651.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2987656.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2987659.png)
![N-[[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide](/img/structure/B2987660.png)




![[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2987669.png)
![3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2987670.png)
![2-(3,4-dimethoxyphenyl)-7-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2987671.png)
![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-3-carboxylic acid](/img/structure/B2987673.png)